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Zileuton Pharmacokinetic Profile at a Glance

The table below summarizes the core quantitative pharmacokinetic data for Zileuton.

Parameter Value Details

Bioavailability Not fully established Rapidly absorbed [3] [4].
[1] [2]

Tmax (Time to Cmax) ~1.7 hours [3] [4] --

Volume of Distribution ~1.2 L/kg [3] [1] [4] --

Plasma Protein Binding 93% [3] [1] [4] Primarily to albumin [3] [4].

Elimination Half-Life ~2.5 hours [3] [1] [5] -

Apparent Oral Clearance ~7.0 mL/min/kg [1] [4] --

Primary Route of Metabolism [3] [4] >94% of dose recovered in urine, primarily as
Elimination metabolites [3] [4].
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Metabolism and CYP450 Interactions

Zileuton undergoes extensive hepatic metabolism and exhibits significant drug-drug interaction potential.

Metabolic Pathways

Zileuton is primarily metabolized in the liver through two main pathways [3] [4]:

e Oxidative Metabolism: Mediated by Cytochrome P450 isoenzymes CYP1A2, CYP2C9, and
CYP3A4 [3] [1] [6]. These enzymes are responsible for the formation of ring-hydroxylated and

diastereomer sulfoxide metabolites.
e Conjugative Metabolism: The major metabolic route involves formation of two O-glucuronide

conjugates [3] [4]. An inactive N-dehydroxylated metabolite (Abbott-66193) is also formed, which
is further metabolized by the same CYP450 isoforms [6].

The following diagram illustrates the primary metabolic pathways of Zileuton:

Zileuton

Oxidation Conjugation

CYP1A2, CYP2C9, CYP3A4 Glucuronidation

Oxidized Metabolites O-Glucuronide Conjugates
(Hydroxylated, Sulfoxide) (Major Metabolites)

Click to download full resolution via product page

CYP450 Inhibition and Clinical Drug Interactions

Zileuton acts as a weak reversible inhibitor and mechanism-based inhibitor of CYP1A2 [7]. This

inhibition underlies its clinically significant interactions, which necessitate dosage adjustments and careful
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monitoring.

Co-administered

Effect of Zileuton Clinical Recommendation

Drug

Theophylline | Clearance by ~49%, + AUC, t Half- Reduce theophylline dose by ~half and
life by 1.5 hours [8] [4]. monitor serum levels [3] [4].

Warfarin | Clearance of (R)-warfarin by 15%, +  Monitor prothrombin time closely and
prothrombin time (PT) [3] [4]. adjust warfarin dose [3] [4].

Propranolol 1 AUC, leading to bradycardia and Monitor patient and consider reducing
hypotension risk [3]. beta-blocker dose [3] [4].

The diagram below summarizes the interaction relationships between Zileuton and other drugs:

Inhibits Metabolism Theophylline

Inhibits Metabolism @
Inhibits Metabolism

Propranolol
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Experimental Insights

The search results indicate the foundational in vitro and clinical studies that characterized these interactions,

though full methodological details are not available in the current results.

¢ In Vitro Studies: The identification of specific CYP450 isoforms involved in Zileuton metabolism was
determined using human liver microsomes and purified recombinant human CYP enzymes [6].
Correlations with known isoform-specific metabolic activities (e.g., CYP1A2 with 7-ethoxyresorufin O-
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deethylase activity) and inhibition by selective chemical inhibitors (e.g., ketoconazole for CYP3A4,
furafylline for CYP1A2) were key to elucidating the pathways [7] [6].

¢ Clinical Interaction Studies: The profound interaction with theophylline was characterized in a
placebo-controlled, randomized crossover trial in healthy adults [8]. The study measured plasma
concentrations and calculated pharmacokinetic parameters with and without Zileuton co-
administration.

Conclusion

In summary, Zileuton is a rapidly absorbed drug with a short half-life, extensive metabolism primarily via
CYP1A2, CYP2C9, and CYP3A4, and a significant potential to inhibit the metabolism of other drugs, most
notably theophylline, warfarin, and propranolol. Its pharmacokinetic profile necessitates careful therapeutic

drug monitoring when used in combination therapies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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